2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3-thiazole core substituted with a sulfanyl-linked acetamide group and a carbamoylmethyl moiety attached to a 2,3-dimethylphenyl ring. Such derivatives are often explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities, due to their resemblance to bioactive molecules like benzylpenicillin and their ability to act as ligands or enzyme inhibitors .
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2/c1-14-5-4-6-20(15(14)2)27-21(29)11-19-12-31-23(26-19)32-13-22(30)25-18-9-7-17(8-10-18)24-16(3)28/h4-10,12H,11,13H2,1-3H3,(H,24,28)(H,25,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBRXUGIXFRFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the sulfanyl group, and the coupling of the acetamide moiety. Common reagents used in these steps include thioamides, acyl chlorides, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiazole structures have shown promising anticancer activities. The thiazole moiety can interact with various cellular pathways involved in cancer proliferation and survival. For instance, studies have demonstrated that thiazole derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazole derivatives are known for their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes in microbial metabolism. Preliminary studies indicate that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
In vitro studies have shown that similar compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This suggests that the compound could be explored for treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.
Neuroprotective Potential
Given the increasing interest in neurodegenerative diseases, compounds with similar structures have been investigated for their neuroprotective effects. The ability of thiazole-containing compounds to cross the blood-brain barrier makes them candidates for further research in neuroprotection against conditions like Alzheimer’s disease.
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of thiazole derivatives similar to this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines after treatment with thiazole-based compounds, attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted on thiazole derivatives highlighted their effectiveness against Staphylococcus aureus. The study found that these compounds inhibited bacterial growth at low concentrations, suggesting their potential as lead compounds for developing new antibiotics.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Thiazole Derivatives | Thiazole ring | Anticancer | Diverse mechanisms of action |
| Benzamide Derivatives | Benzamide linked to thiazole | Antimicrobial | Targeting specific bacterial strains |
| Cyclopropane Derivatives | Cyclopropane core | Varies widely | Used in drug design but less specificity |
The uniqueness of the studied compound lies in its combination of a cyclopropane structure with a thiazole moiety and a dimethylphenyl group, which may contribute to distinct pharmacological profiles not observed in simpler analogs.
Mechanism of Action
The mechanism of action of 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the sulfanyl group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological behavior. Below is a detailed comparison:
Table 1: Key Comparisons with Similar Acetamide Derivatives
Structural and Electronic Differences
- Core Heterocycle: The target compound’s 1,3-thiazole core (vs. 1,3,4-thiadiazole in or triazole in ) impacts electron distribution.
- The 4-acetamidophenyl terminus offers hydrogen-bonding sites distinct from the nitro group in (electron-withdrawing) or dichlorophenyl in (electronegative).
- Sulfanyl Linker : Shared with and , this group facilitates thiol-mediated interactions, critical for enzyme inhibition or receptor binding .
Crystallographic and Conformational Insights
- The 61.8° dihedral angle between dichlorophenyl and thiazole rings in highlights how bulky substituents induce torsional strain, possibly affecting target binding. The target compound’s dimethylphenyl group may adopt a similar conformation, impacting pharmacophore alignment .
- Hydrogen-Bonding Networks : The acetamidophenyl group in the target compound could form stronger N–H⋯O/N interactions than nitro or chlorinated groups, enhancing protein binding .
Biological Activity
The compound 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Structural Characteristics
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the thiazole moiety enhances the compound's interactions with various biological targets, potentially leading to anticancer and antimicrobial properties. The structural formula can be represented as follows:
Anticancer Activity
Preliminary studies suggest that compounds with similar thiazole structures exhibit significant anticancer activity. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain thiazole derivatives resulted in decreased viability of Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001) .
Table 1: Comparison of Anticancer Activities of Thiazole Derivatives
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| Thiazole Derivative A | Caco-2 | 39.8 | <0.001 |
| Thiazole Derivative B | A549 | 56.9 | 0.0019 |
| Thiazole Derivative C | HT29 | 47-60 | Not specified |
The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance cytotoxicity against specific cancer types . The introduction of electron-donating groups at strategic positions has been linked to increased biological activity.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar thiazole-containing compounds have demonstrated efficacy against drug-resistant strains of bacteria and fungi. For example, certain derivatives exhibited broad-spectrum antifungal activity against Candida strains resistant to conventional treatments .
Case Studies
- Anticancer Efficacy :
- Antimicrobial Properties :
Research Findings
The biological activity of 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide is supported by various studies:
- Thiazoles as Antitumor Agents : Research indicates that thiazoles play a crucial role in cancer treatment due to their ability to inhibit tumor growth through multiple pathways .
- Antibacterial and Antifungal Activity : Compounds containing thiazole rings have been identified as potential leads for developing new antimicrobial agents targeting resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
